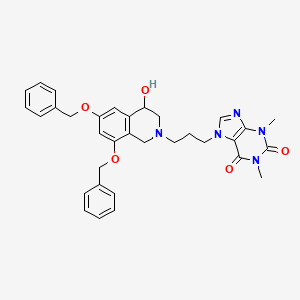![molecular formula C14H20O B13856471 [1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
[1-(3-Phenylpropyl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Phenylpropyl)cyclobutyl]methanol is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a phenylpropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Phenylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with 3-phenylpropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutylmethanol attacks the electrophilic carbon of the 3-phenylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(3-Phenylpropyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenylpropyl side chain can undergo reduction to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethane derivatives.
Substitution: Formation of cyclobutyl halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(3-Phenylpropyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and specificities.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of [1-(3-Phenylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylpropyl side chain can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethanol: Lacks the phenylpropyl side chain, resulting in different chemical and biological properties.
3-Phenylpropyl alcohol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Cyclobutylphenylmethanol: Contains a phenyl group directly attached to the cyclobutyl ring, differing in steric and electronic effects.
Uniqueness
[1-(3-Phenylpropyl)cyclobutyl]methanol is unique due to the combination of the cyclobutyl ring and the phenylpropyl side chain
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
[1-(3-phenylpropyl)cyclobutyl]methanol |
InChI |
InChI=1S/C14H20O/c15-12-14(10-5-11-14)9-4-8-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2 |
Clave InChI |
FSBHWOXIBWRDDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)




![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)




